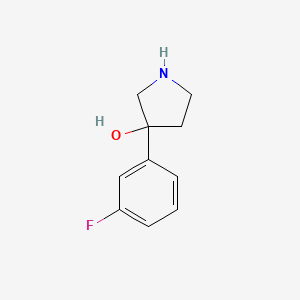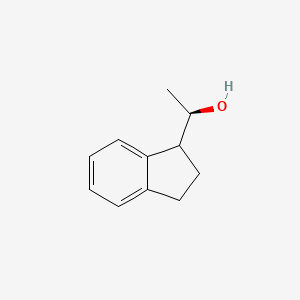
(S)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: is an organic compound that features a complex structure with both halogenated aromatic and amino acid functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Amino Acid Derivatization: The formation of the amino acid backbone.
Protection and Deprotection: The use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions followed by amino acid derivatization under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions can target the halogenated aromatic ring or the carboxylic acid group.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products depend on the nucleophile used, such as ethers or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic ring and protected amino acid functionality make it versatile for various synthetic applications.
Biology
In biological research, (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to study enzyme interactions and protein modifications due to its amino acid structure.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic ring can facilitate binding to hydrophobic pockets, while the amino acid functionality can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-chloro-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific halogenation pattern and the presence of the tert-butoxycarbonyl-protected amino group. This combination of features makes it particularly useful for targeted synthetic applications and research studies.
特性
分子式 |
C14H17BrClNO4 |
|---|---|
分子量 |
378.64 g/mol |
IUPAC名 |
(3S)-3-(4-bromo-3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
WHTZSGIFCZKOJC-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Br)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
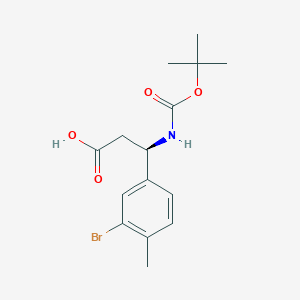
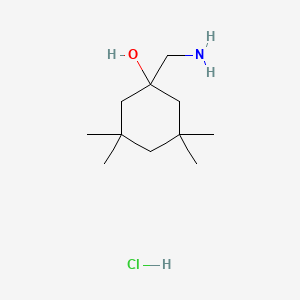
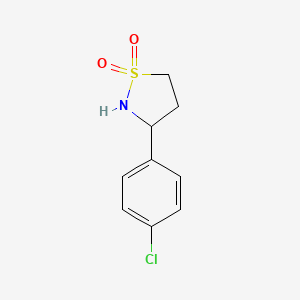
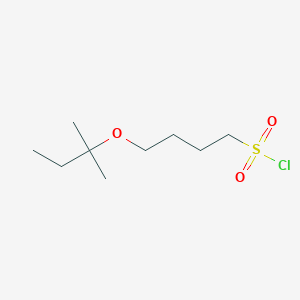

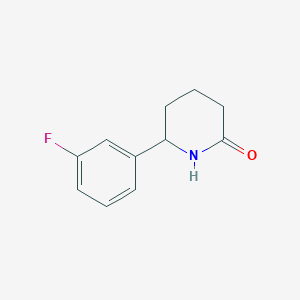
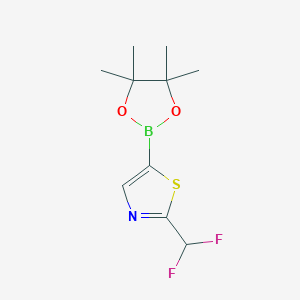
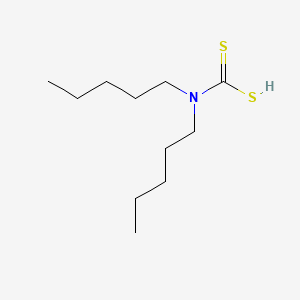
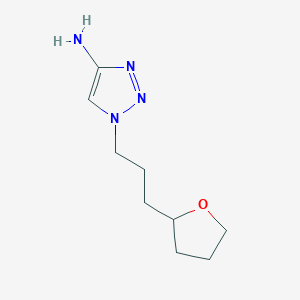
![5-[(Benzyloxy)methyl]-5-methyloxolan-2-one](/img/structure/B13627227.png)
